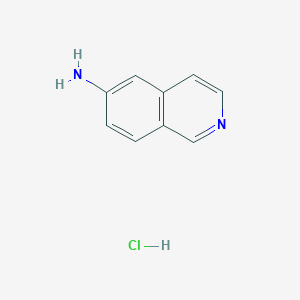
Isoquinolin-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolin-6-amine hydrochloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring
Mécanisme D'action
Target of Action
Isoquinolin-6-amine hydrochloride primarily targets the AKT kinase . AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a key role in the regulation of the PI3K/AKT/mTOR signaling pathway, controlling cell growth, metabolism, and survival .
Mode of Action
The interaction of this compound with its target, AKT kinase, results in the inhibition of the AKT pathway in cancer cells . This is measured by the inhibition of pathway proteins pGSK and pFKHR .
Biochemical Pathways
This compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is often inappropriately activated in many cancers, through multiple mechanisms, including activating mutations of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) oncogene or loss of function mutations or promoter hypermethylation of the tumor suppressor phosphatase and tensin homolog (PTEN) .
Pharmacokinetics
It is known that this compound is a weak base, forming salts with strong acids . It is soluble in dilute acids as the protonated derivative . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the AKT pathway in cancer cells . This results in the inhibition of pathway proteins pGSK and pFKHR , which can lead to the suppression of cell growth and survival.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility in dilute acids suggests that its action could be influenced by the pH of the environment.
Analyse Biochimique
Biochemical Properties
Isoquinolines are known to be weak bases, with a pKa of around 5.14 . They can form salts upon treatment with strong acids, such as HCl, and form adducts with Lewis acids, such as BF3
Cellular Effects
Isoquinoline alkaloids, a group of compounds that Isoquinolin-6-amine hydrochloride belongs to, have been shown to exhibit potent broad-spectrum anticancer activity . They can cause different stimuli in the nervous system of an animal .
Molecular Mechanism
Isoquinolines are known to interact with various biological targets due to their aromaticity
Metabolic Pathways
Isoquinoline alkaloids are known to be nitrogenous secondary metabolites, heterocyclic derivatives of amino acids, or by the transamination process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoquinolin-6-amine hydrochloride can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline . Another method involves the cyclization of ortho-bromoarylaldehydes and terminal alkynes in the presence of a palladium catalyst under microwave irradiation . These methods typically require specific reaction conditions, such as the use of strong acids or bases, and may involve catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The Pomeranz-Fritsch reaction, for example, can be scaled up for industrial use, with careful control of reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinolin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions 1, 3, 4, and 7.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline can yield isoquinoline N-oxide, while reduction can produce tetrahydroisoquinoline .
Applications De Recherche Scientifique
Isoquinolin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Isoquinoline derivatives are used in the production of dyes, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Isoquinolin-6-amine hydrochloride can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline, used in antimalarial drugs like chloroquine.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neuroprotective effects.
Papaverine: An isoquinoline derivative used as an antispasmodic drug.
Propriétés
IUPAC Name |
isoquinolin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQHYBXROQAKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide](/img/structure/B2612449.png)
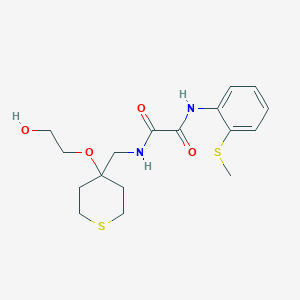
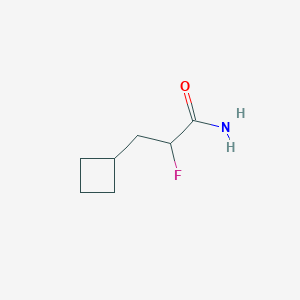
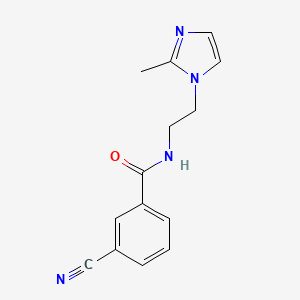

![2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2612455.png)
![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2612456.png)


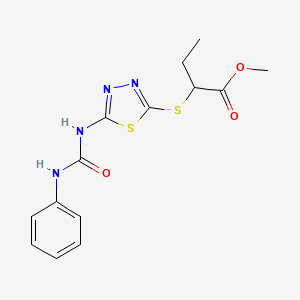

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2612466.png)
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2612470.png)
